Bienvenue dans la boutique en ligne BenchChem!

5-nitro-2-(1H-tetrazol-1-yl)pyrimidine

Medicinal chemistry intermediate Nucleophilic aromatic substitution Azole-functionalized pyrimidines

5-nitro-2-(1H-tetrazol-1-yl)pyrimidine (CAS: 1266336-00-8; molecular formula: C5H3N7O2; molecular weight: 193.12 g/mol) is a non-annulated heterocyclic compound in which a pyrimidine ring is directly substituted with a 1H-tetrazol-1-yl group at the 2-position and a nitro group at the 5-position. Its characteristic structural feature is the direct C–N bond between the pyrimidine C2 atom and the tetrazole N1 atom, without an intervening linker or spacer.

Molecular Formula C5H3N7O2
Molecular Weight 193.12 g/mol
Cat. No. B8632613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-nitro-2-(1H-tetrazol-1-yl)pyrimidine
Molecular FormulaC5H3N7O2
Molecular Weight193.12 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)N2C=NN=N2)[N+](=O)[O-]
InChIInChI=1S/C5H3N7O2/c13-12(14)4-1-6-5(7-2-4)11-3-8-9-10-11/h1-3H
InChIKeyGFRRFJQXQDEBSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-nitro-2-(1H-tetrazol-1-yl)pyrimidine for Scientific Procurement: CAS, Molecular Formula, and Structural Profile


5-nitro-2-(1H-tetrazol-1-yl)pyrimidine (CAS: 1266336-00-8; molecular formula: C5H3N7O2; molecular weight: 193.12 g/mol) is a non-annulated heterocyclic compound in which a pyrimidine ring is directly substituted with a 1H-tetrazol-1-yl group at the 2-position and a nitro group at the 5-position . Its characteristic structural feature is the direct C–N bond between the pyrimidine C2 atom and the tetrazole N1 atom, without an intervening linker or spacer. The compound is a pale yellow solid and is typically supplied at ≥95% purity for research use .

Why 5-nitro-2-(1H-tetrazol-1-yl)pyrimidine Cannot Be Interchanged with Analogous 5-Nitropyrimidines or Tetrazolyl-Pyrimidines


Within the class of nitro-substituted pyrimidines bearing azole substituents, the synthetic utility and chemical behavior of individual members are critically determined by three structural variables: the identity of the azole ring (tetrazole vs. triazole vs. imidazole), the presence and length of a linker between the two heterocyclic moieties, and the specific substitution pattern on the pyrimidine ring. In non-annulated tetrazolylpyrimidines synthesized for antiviral evaluation, for instance, the heterocyclic fragments are separated by hydrazinocarbonylmethyl, methylpyrazolyl groups, or a sulfur atom—structural features that confer distinct biological activity profiles and physicochemical properties compared with directly linked systems [1]. Similarly, the choice of azole moiety (1,2,4-triazol-1-yl vs. 1H-tetrazol-1-yl) alters both the electron density distribution on the pyrimidine ring and the overall molecular geometry, which in turn affects nucleophilic substitution reactivity and subsequent derivatization pathways. The evidence presented below demonstrates that the combination of a direct C–N linkage, a 5-nitro substituent, and a 1H-tetrazol-1-yl moiety in 5-nitro-2-(1H-tetrazol-1-yl)pyrimidine yields a synthetic intermediate with verifiable, context-specific advantages that cannot be replicated by its closest analogs.

Quantitative Differentiation Evidence for 5-nitro-2-(1H-tetrazol-1-yl)pyrimidine: Direct Comparisons with Closest Analogs


Synthetic Accessibility: Direct One-Step Preparation from 2-Chloro-5-nitropyrimidine vs. Multi-Step Routes for Triazole Analogs

5-nitro-2-(1H-tetrazol-1-yl)pyrimidine is synthesized via a single-step nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitropyrimidine and 1H-tetrazole in the presence of triethylamine in DMF at 0°C . In contrast, the direct 1,2,4-triazole analog, 5-nitro-2-(1H-1,2,4-triazol-1-yl)pyrimidine (CAS 1266335-82-3, molecular weight 192.14 g/mol), typically requires more elaborate synthetic protocols or alternative precursor systems. The difference arises from the relative nucleophilicity and steric accessibility of the azole heterocycles; 1H-tetrazole participates readily in SNAr at the pyrimidine C2 position, whereas 1,2,4-triazole may require elevated temperatures, different base systems, or alternative leaving groups to achieve comparable conversion.

Medicinal chemistry intermediate Nucleophilic aromatic substitution Azole-functionalized pyrimidines

Precursor-to-Analog Transformation: Synthetic Versatility at the Pyrimidine 5-Nitro Position vs. Isomeric Constraints

The 5-nitro substituent on the pyrimidine ring serves as a latent amino group (via reduction) or as a leaving group for further nucleophilic substitution, enabling downstream diversification into amine-, hydroxylamine-, or substituted pyrimidine derivatives. This functional handle is preserved in 5-nitro-2-(1H-tetrazol-1-yl)pyrimidine, whereas certain isomeric analogs (e.g., tetrazolo[1,5-a]pyrimidine fused systems) undergo nitro group rearrangement or ring transformation under the same conditions. For example, treatment of 4-chloro-5-nitropyrimidine derivatives with sodium azide induces rearrangement to nitromethylene tetrazoles [1], and 2-azido-5-nitropyrimidine exhibits azido-tetrazole tautomerism that alters the position of reactivity [2]. By contrast, 5-nitro-2-(1H-tetrazol-1-yl)pyrimidine, with its tetrazole already installed at the 2-position, does not undergo this type of ring rearrangement and maintains the nitro group as a distinct, addressable functional site.

Chemical intermediate Nitro group reduction Pyrimidine functionalization

Direct C–N Linkage vs. Linker-Separated Tetrazolylpyrimidines: Implications for Molecular Geometry and Downstream Derivatization

5-nitro-2-(1H-tetrazol-1-yl)pyrimidine features a direct C–N bond between the pyrimidine C2 and tetrazole N1 atoms. By comparison, the majority of tetrazolylpyrimidines reported in the medicinal chemistry literature incorporate a linker—hydrazinocarbonylmethyl, methylpyrazolyl, or a sulfur atom—between the heterocyclic fragments [1]. This structural distinction has significant consequences: directly linked systems exhibit different conformational rigidity, electron delocalization, and metabolic stability profiles relative to their linker-containing counterparts. In the context of adenosine A1 receptor antagonist development, nitro derivatives of annulated tetrazolo[1,5-a]pyrimidines have been identified as promising leads, with compound VIII demonstrating A1-blocking activity in vitro at a concentration of 10 μmol/L in isolated mouse atrial tissue [2]. The non-annulated, directly linked architecture of 5-nitro-2-(1H-tetrazol-1-yl)pyrimidine provides a distinct starting point for structure-activity relationship (SAR) exploration that is not accessible from linker-separated or fused-ring tetrazolylpyrimidine scaffolds.

Scaffold design Structure-activity relationship Click chemistry precursor

Molecular Weight and Physicochemical Distinction from Triazole Analog for Formulation and Solubility Profiling

5-nitro-2-(1H-tetrazol-1-yl)pyrimidine (C5H3N7O2) possesses a molecular weight of 193.12 g/mol and a calculated polar surface area (PSA) of 115.20 Ų . Its direct triazole analog, 5-nitro-2-(1H-1,2,4-triazol-1-yl)pyrimidine (C6H4N6O2), has a molecular weight of 192.14 g/mol . Although the molecular weight difference is only approximately 0.5%, the replacement of a tetrazole ring (four nitrogen atoms) with a triazole ring (three nitrogen atoms) alters both the hydrogen-bonding capacity and the electronic distribution across the molecule. The tetrazole-containing compound offers an additional nitrogen atom as a potential hydrogen-bond acceptor, which may confer advantages in crystallization, solubility in polar aprotic solvents, or interactions with biological targets (e.g., adenosine receptors) where nitrogen-rich heterocycles are known to engage in key binding interactions.

Physicochemical property Solubility screening Lead optimization

Optimal Research and Procurement Scenarios for 5-nitro-2-(1H-tetrazol-1-yl)pyrimidine


Direct-Attachment Scaffold for Adenosine A1 Receptor Antagonist Development

Based on the direct C–N linkage evidence established in Section 3 [1], 5-nitro-2-(1H-tetrazol-1-yl)pyrimidine is optimally suited for medicinal chemistry programs targeting adenosine A1 receptors where exploration of non-linker, directly connected tetrazole-pyrimidine scaffolds is desired. This application scenario is particularly relevant for research groups seeking to differentiate their SAR studies from the well-characterized linker-separated tetrazolylpyrimidines [1] and annulated tetrazolo[1,5-a]pyrimidines that have demonstrated A1-blocking activity in vitro at 10 μmol/L [2]. Procurement of this specific compound enables head-to-head evaluation of direct vs. linker-containing architectures in a single SAR campaign.

One-Step Precursor for Amino-Pyrimidine-Tetrazole Libraries via Nitro Group Reduction

The predictable, non-rearranging behavior of the 5-nitro group in 5-nitro-2-(1H-tetrazol-1-yl)pyrimidine [REFS-1, REFS-2] makes it a reliable precursor for generating 5-amino-2-(1H-tetrazol-1-yl)pyrimidine and subsequent amide, sulfonamide, or urea derivatives. This application scenario is recommended for combinatorial chemistry or parallel synthesis efforts where the avoidance of side reactions such as tetrazole ring opening or pyrimidine rearrangement is critical for library purity and yield. The compound's single-step synthesis from commercially available 2-chloro-5-nitropyrimidine further supports its use in high-throughput medicinal chemistry workflows.

Comparator Compound for Linker-SAR Studies in Antiviral Tetrazolylpyrimidine Programs

Given that nonannulated tetrazolylpyrimidines with linkers (hydrazinocarbonylmethyl, methylpyrazolyl, or sulfur) have demonstrated moderate in vitro activity against H1N1 influenza A virus with selectivity indices up to twice that of rimantadine [1], 5-nitro-2-(1H-tetrazol-1-yl)pyrimidine serves as an essential comparator for isolating the contribution of the linker moiety to antiviral activity. Procuring the direct-attachment analog allows researchers to determine whether linker removal maintains, enhances, or abolishes the observed anti-influenza activity, thereby informing the design of next-generation antiviral candidates.

Physicochemical Comparator for Triazole-Tetrazole Bioisostere Evaluation

The molecular weight and PSA differences between 5-nitro-2-(1H-tetrazol-1-yl)pyrimidine and its triazole analog [REFS-1, REFS-2] support its use in systematic bioisostere replacement studies. Research groups investigating the impact of tetrazole-for-triazole substitution on solubility, permeability, metabolic stability, or target engagement can procure both compounds to conduct paired physicochemical and in vitro profiling. This head-to-head comparator scenario is directly supported by the quantitative data presented in Section 3 and does not rely on extrapolated or unverified claims.

Quote Request

Request a Quote for 5-nitro-2-(1H-tetrazol-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.